1H,1H,2H,2H-Perfluoro-1-decanol

描述

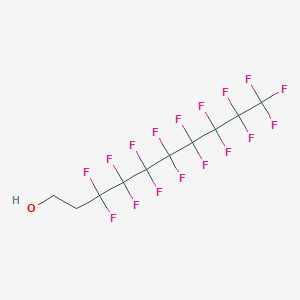

Structure

3D Structure

属性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUBFBTUBACDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2OH, C10H5F17O | |

| Record name | 8:2 FTOH | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029904 | |

| Record name | 2-(Perfluorooctyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy solid; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | 1H,1H,2H,2H-Perfluorodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg], 0.48 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | 1H,1H,2H,2H-Perfluorodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 8:2 FTOH | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

678-39-7 | |

| Record name | (Perfluorooctyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H,2H-Perfluorodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorooctyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,1H,2H,2H-PERFLUORO-1-DECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM7L66OFE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1H,1H,2H,2H-Perfluoro-1-decanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluoro-1-decanol, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a significant compound within the broad class of per- and polyfluoroalkyl substances (PFAS). Its unique structure, consisting of a hydrophobic perfluorinated carbon chain and a hydrophilic alcohol functional group, imparts surfactant-like properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and presents a visualization of its biotransformation pathway. All quantitative data is summarized for clarity, and methodologies are described to support reproducibility and further research.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological interactions. A summary of these properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₅F₁₇O | [1][2][3] |

| Molecular Weight | 464.12 g/mol | [1][2][3] |

| CAS Number | 678-39-7 | [1][2][3] |

| Appearance | White to light yellow solid | [4] |

Thermal and Physical Properties

| Property | Value | Reference |

| Melting Point | 50 °C | [5][6] |

| Boiling Point | 113 °C at 10 mmHg | [5][6] |

| Density (Predicted) | 1.633 ± 0.06 g/cm³ | [6] |

| Vapor Pressure | 0.02 mmHg | [7] |

Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | Low; ranges from 134 to 318 µg/L at temperatures between 12 and 60 °C.[8][9] | [8][9] |

| Solubility in Organic Solvents | Soluble in chloroform (B151607) and methanol.[4][5][6][10][11][12] | [4][5][6][10][11][12] |

| pKa (Predicted) | 14.28 ± 0.10 | [6] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is standardized through internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories.

Melting Point/Melting Range (OECD Test Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[12][13][14][15] For a crystalline solid like this compound, the capillary tube method is commonly employed.

Methodology:

-

A small amount of the finely powdered substance is introduced into a capillary tube.

-

The capillary tube is placed in a heated bath or a metal block with a controlled heating rate.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range.

-

Differential Scanning Calorimetry (DSC) can also be used, where the energy input difference between the sample and a reference is measured as a function of temperature.[16]

Boiling Point (OECD Test Guideline 103)

This guideline provides various methods for determining the boiling point of liquid substances.[1][17][18] For this compound, which is a solid at room temperature, the boiling point is determined at reduced pressure to avoid decomposition.

Methodology (Dynamic Method):

-

The substance is heated, and the vapor pressure is measured at different temperatures.

-

The boiling point at a specific pressure is the temperature at which the vapor pressure equals the applied pressure.

-

The normal boiling point is extrapolated to the standard atmospheric pressure (101.325 kPa).

-

Ebulliometers, which measure the boiling point with high precision, can also be utilized.[1]

Vapor Pressure (OECD Test Guideline 104)

This guideline outlines several methods for determining the vapor pressure of a substance.[2][7][10][19][20] The choice of method depends on the expected vapor pressure range.

Methodology (Static Method):

-

A specific amount of the substance is introduced into a vacuum-tight apparatus.

-

The apparatus is brought to a constant temperature in a thermostatically controlled bath.

-

The pressure of the vapor in equilibrium with the substance is measured using a manometer.

-

Measurements are repeated at several temperatures to establish the vapor pressure curve.[2]

Water Solubility (OECD Test Guideline 105)

This guideline details methods for determining the water solubility of substances.[3][4][8][9][11] Given the low water solubility of this compound, the column elution method is suitable.

Methodology (Column Elution Method):

-

A column is filled with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of the substance in the eluted water is measured until it reaches a plateau, indicating saturation.

-

The analysis of the saturated solution is typically performed using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Biotransformation and Analytical Workflow

This compound can undergo biotransformation in biological systems, leading to the formation of various metabolites. The study of this biotransformation is critical for understanding its toxicokinetics and potential health effects.

Biotransformation Pathway of 8:2 Fluorotelomer Alcohol

The biotransformation of 8:2 FTOH involves a series of enzymatic reactions, primarily oxidation, leading to the formation of perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[5][6][21][22][23]

Caption: Biotransformation of 8:2 FTOH.

Experimental Workflow for Analysis in Biological Samples

The analysis of this compound and its metabolites in biological matrices like serum or tissue requires a multi-step process to ensure accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique.[24][25][26][27][28]

Caption: Analytical workflow for 8:2 FTOH.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, grounded in established experimental protocols. The presented data, methodologies, and visualizations offer a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development. A thorough understanding of these fundamental properties is essential for accurately assessing the behavior, fate, and potential impact of this and related fluorotelomer alcohols.

References

- 1. laboratuar.com [laboratuar.com]

- 2. consilab.de [consilab.de]

- 3. laboratuar.com [laboratuar.com]

- 4. filab.fr [filab.fr]

- 5. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. academic.oup.com [academic.oup.com]

- 22. academic.oup.com [academic.oup.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. ues.pku.edu.cn [ues.pku.edu.cn]

- 25. Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantification of fluorotelomer-based chemicals in mammalian matrices by monitoring perfluoroalkyl chain fragments with GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluoro-1-decanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 1H,1H,2H,2H-Perfluoro-1-decanol, a fluorotelomer alcohol with significant applications in various scientific and industrial fields. This document details the multi-step synthesis process, including experimental protocols and quantitative data, to assist researchers in the replication and optimization of this procedure.

Introduction

This compound, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a significant organofluorine compound characterized by a perfluorinated eight-carbon chain attached to a two-carbon hydrocarbon segment terminating in a hydroxyl group. Its unique properties, including chemical inertness and surface activity, make it a valuable intermediate in the synthesis of surfactants, polymers, and various specialty chemicals. The most common and industrially relevant method for its production is through a multi-step process known as telomerization.

The Synthesis Pathway: A Three-Stage Process

The synthesis of this compound is primarily achieved through a three-stage process:

-

Telomerization: The initial step involves the formation of a homologous series of perfluoroalkyl iodides. This is achieved through the reaction of a short-chain perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I), with tetrafluoroethylene (B6358150) (TFE; CF₂=CF₂). This reaction yields a mixture of longer-chain perfluoroalkyl iodides, from which perfluorooctyl iodide (C₈F₁₇I) is the desired intermediate for this synthesis.

-

Ethylene (B1197577) Addition: The perfluorooctyl iodide produced in the first stage is then reacted with ethylene (CH₂=CH₂). This free-radical addition reaction inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, resulting in the formation of 2-(perfluorooctyl)ethyl iodide (C₈F₁₇CH₂CH₂I).

-

Hydrolysis: The final step is the conversion of 2-(perfluorooctyl)ethyl iodide into the target alcohol, this compound. This is typically achieved through a hydrolysis reaction.

The overall synthesis can be visualized as follows:

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each stage of the synthesis, along with key quantitative data.

Stage 1: Telomerization for the Production of Perfluorooctyl Iodide

The telomerization of pentafluoroethyl iodide with tetrafluoroethylene is a free-radical chain reaction that can be initiated thermally or with a chemical initiator. The goal is to control the reaction conditions to favor the formation of the C8 telomer.

Experimental Protocol:

-

A high-pressure autoclave reactor is charged with pentafluoroethyl iodide (C₂F₅I) as the telogen.

-

The reactor is sealed and purged with an inert gas, such as nitrogen or argon.

-

Tetrafluoroethylene (TFE) is introduced into the reactor. The molar ratio of TFE to C₂F₅I is a critical parameter for controlling the chain length of the products.

-

The reaction is initiated. For thermal initiation, the reactor is heated to the desired temperature. For chemical initiation, a radical initiator is added.

-

The reaction is allowed to proceed for a specified time under controlled temperature and pressure.

-

After the reaction, the reactor is cooled, and the resulting mixture of perfluoroalkyl iodides is collected.

-

The desired perfluorooctyl iodide (C₈F₁₇I) is separated from the mixture by fractional distillation.

| Parameter | Value/Range | Notes |

| Reactants | Pentafluoroethyl iodide (C₂F₅I), Tetrafluoroethylene (TFE) | |

| Molar Ratio (TFE:C₂F₅I) | Varies | Higher ratios favor longer chains. |

| Initiator | Thermal or Chemical (e.g., peroxides) | |

| Temperature | 50 - 100 °C (Chemical Initiation) | Higher temperatures for thermal initiation. |

| Pressure | Varies depending on TFE feed | |

| Reaction Time | Several hours | |

| Product | Mixture of C₂F₅(CF₂CF₂)nI | |

| Purification | Fractional Distillation | C₈F₁₇I has a boiling point of approximately 199-201 °C. |

| Yield of C₈F₁₇I | Variable | Highly dependent on reaction conditions. |

Stage 2: Synthesis of 2-(Perfluorooctyl)ethyl Iodide

This stage involves the free-radical addition of ethylene to the perfluorooctyl iodide obtained from the first stage.

Experimental Protocol:

-

Perfluorooctyl iodide (C₈F₁₇I) is placed in a suitable high-pressure reactor.

-

A radical initiator, such as a peroxide (e.g., benzoyl peroxide), is added.

-

The reactor is sealed and purged with an inert gas.

-

Ethylene gas is introduced into the reactor to the desired pressure.

-

The reactor is heated to initiate the reaction.

-

The reaction is maintained at a constant temperature and pressure for a set duration.

-

After the reaction is complete, the reactor is cooled, and the crude 2-(perfluorooctyl)ethyl iodide is recovered.

-

The product can be purified by distillation under reduced pressure.

| Parameter | Value/Range | Notes |

| Reactants | Perfluorooctyl iodide (C₈F₁₇I), Ethylene (CH₂=CH₂) | |

| Initiator | Peroxides (e.g., benzoyl peroxide) | |

| Temperature | Typically 70-120 °C | |

| Pressure | Dependent on ethylene concentration | |

| Reaction Time | Several hours | |

| Product | 2-(Perfluorooctyl)ethyl iodide (C₈F₁₇CH₂CH₂I) | |

| Purification | Vacuum Distillation | |

| Yield | Generally high |

Stage 3: Hydrolysis to this compound

The final step involves the conversion of the iodo-functionalized intermediate to the desired alcohol. One effective method involves reaction with oleum (B3057394) (fuming sulfuric acid) followed by hydrolysis.

Experimental Protocol:

-

2-(Perfluorooctyl)ethyl iodide is added to a reaction vessel.

-

Oleum (H₂SO₄·SO₃) is slowly added to the vessel while stirring and cooling.

-

The mixture is heated to promote the reaction. The iodine atom is replaced by a sulfate (B86663) ester group.

-

After the reaction is complete, the mixture is cooled and carefully poured into ice water to hydrolyze the sulfate ester.

-

The crude this compound precipitates as a solid.

-

The solid product is collected by filtration and washed with water.

-

Further purification can be achieved by recrystallization from a suitable solvent or by distillation.

| Parameter | Value/Range | Notes |

| Reactants | 2-(Perfluorooctyl)ethyl iodide, Oleum (H₂SO₄·SO₃), Water | |

| Reaction Temperature | Elevated temperatures for oleum reaction | |

| Hydrolysis | Addition to ice water | |

| Product | This compound | |

| Purification | Filtration, Washing, Recrystallization/Distillation | |

| Yield | Typically good to high |

Logical Workflow for Synthesis

The logical progression of the synthesis is straightforward, with the product of each stage serving as the reactant for the next.

Conclusion

The synthesis of this compound via telomerization is a well-established, albeit multi-step, process. Careful control of reaction parameters at each stage is crucial for maximizing the yield and purity of the final product. This guide provides a foundational understanding of the synthesis pathway and detailed protocols to aid researchers in their work with this important fluorinated compound. Further optimization of each step may be possible depending on the specific laboratory or industrial setup.

An In-Depth Technical Guide to 1H,1H,2H,2H-Perfluoro-1-decanol (CAS: 678-39-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H,1H,2H,2H-Perfluoro-1-decanol (also known as 8:2 Fluorotelomer Alcohol or 8:2 FTOH), a significant member of the per- and polyfluoroalkyl substances (PFAS) family. This document consolidates critical information on its chemical and physical properties, synthesis, applications, and toxicological profile. Detailed experimental protocols for its synthesis, application in surface modification, toxicological assessment, and analytical determination are provided to support researchers in their laboratory work. The guide also includes visual representations of key processes and pathways to facilitate a deeper understanding of the compound's behavior and utility.

Introduction

This compound is a fluorotelomer alcohol characterized by a perfluorinated octyl chain attached to an ethanol (B145695) group.[1] Its unique amphiphilic nature, with a hydrophobic and oleophobic perfluorinated tail and a hydrophilic hydroxyl head, makes it a valuable precursor in the synthesis of surfactants and polymers. These are primarily used to impart oil, stain, and water repellency to textiles, paper, and carpets.[2] In the realm of scientific research, it is utilized in the formation of barrier and self-healing coatings on metal surfaces.[1][2] However, its classification as a PFAS has raised environmental and health concerns due to its persistence and potential for biotransformation into persistent and toxic perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA). This guide aims to provide a detailed technical resource for professionals working with or studying this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Appearance | White to light yellow solid/waxy solid/crystalline powder | [1][2] |

| Molecular Formula | C₁₀H₅F₁₇O | [3] |

| Molecular Weight | 464.12 g/mol | [3][4] |

| Melting Point | 50 °C | [5] |

| Boiling Point | 113 °C at 10 mmHg | [5] |

| Density (Predicted) | 1.633 ± 0.06 g/cm³ | [5] |

| Vapor Pressure | 0.023 mmHg | [2] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [1][3][5] |

| pKa (Predicted) | 14.28 ± 0.10 | [5] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 678-39-7 | [4] |

| EC Number | 211-648-0 | [4] |

| Beilstein/REAXYS Number | 2227487 | [4] |

| MDL Number | MFCD00039544 | [3][4] |

| PubChem CID | 69619 | |

| InChI | 1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2 | [4] |

| InChI Key | JJUBFBTUBACDHW-UHFFFAOYSA-N | [3][4] |

| SMILES | OCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [4] |

Synthesis

The industrial synthesis of this compound is typically achieved through a multi-step process involving the telomerization of ethylene (B1197577) with a perfluoroalkyl iodide.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative laboratory-scale synthesis based on the telomerization process.

Materials:

-

Perfluorooctyl iodide (C₈F₁₇I)

-

Ethylene (gas)

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous solvent (e.g., acetonitrile (B52724) or t-butanol)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium bisulfite solution (aqueous)

-

High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

Step 1: Telomerization

-

In a high-pressure reactor, dissolve perfluorooctyl iodide and a radical initiator (e.g., AIBN) in an anhydrous solvent.

-

Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Pressurize the reactor with ethylene gas to the desired pressure.

-

Heat the reactor to the initiation temperature of the radical initiator (typically 60-80 °C for AIBN) and maintain the reaction for several hours with vigorous stirring. Monitor the pressure and add more ethylene as it is consumed.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.

Step 2: Hydrolysis

-

Transfer the reaction mixture from the telomerization step to a round-bottom flask.

-

Add N,N-dimethylformamide (DMF) and water to the mixture.

-

Heat the mixture to reflux (typically around 100-120 °C) for several hours to facilitate the hydrolysis of the iodoalkane to the corresponding alcohol.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

-

After cooling, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bisulfite (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications

Surface Modification: Creation of Superhydrophobic Surfaces

This compound and its derivatives are used to create superhydrophobic surfaces due to the low surface energy of the perfluorinated chains.

Experimental Protocol: Fabrication of a Superhydrophobic Coating

This protocol is adapted from a method for creating superhydrophobic surfaces using a related perfluorinated compound.

Materials:

-

This compound

-

A silane (B1218182) coupling agent (e.g., (3-Isocyanatopropyl)triethoxysilane)

-

Nanoparticles (e.g., silica (B1680970) or alumina) to create surface roughness

-

Anhydrous ethanol

-

Substrate (e.g., glass slide, metal coupon)

-

Magnetic stirrer

-

Spray gun or dip-coating apparatus

-

Oven

Procedure:

-

Preparation of the Coating Solution:

-

In a clean, dry flask, dissolve this compound and the silane coupling agent in anhydrous ethanol. The molar ratio should be approximately 1:1.

-

Stir the solution for a specified time (e.g., 1-2 hours) at room temperature to allow for the reaction between the hydroxyl group of the alcohol and the isocyanate group of the silane.

-

Disperse the nanoparticles into the solution and continue stirring to form a homogeneous suspension.

-

-

Substrate Preparation:

-

Thoroughly clean the substrate by sonication in acetone, followed by ethanol, and finally deionized water. Dry the substrate completely.

-

-

Coating Application:

-

Apply the coating solution to the prepared substrate using a spray gun or by dip-coating. Ensure a uniform layer is deposited.

-

-

Curing:

-

Place the coated substrate in an oven and cure at an elevated temperature (e.g., 100-150 °C) for a specified duration (e.g., 1-2 hours) to promote adhesion and solvent evaporation.

-

-

Characterization:

-

The hydrophobicity of the surface can be characterized by measuring the water contact angle. A superhydrophobic surface will exhibit a contact angle greater than 150°.

-

Toxicology and Biotransformation

The toxicological profile of this compound is of significant interest due to its potential to be metabolized into persistent PFCAs. Studies in rats have shown that it can be absorbed orally and is metabolized in the liver.

In Vitro Cytotoxicity Assessment

The potential toxicity of this compound can be assessed using in vitro cell-based assays, such as with the human liver carcinoma cell line, HepG2.

Experimental Protocol: Cytotoxicity Assay in HepG2 Cells

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HepG2 cells in DMEM.

-

Trypsinize and seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.

-

-

Incubation:

-

Incubate the plates for 24, 48, or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the MTT solution and add a solubilization buffer to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Analytical Methods

The quantification of this compound in biological and environmental samples is typically performed using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Analysis in Serum by GC-MS

This protocol provides a general framework for the analysis of this compound in serum.

Materials:

-

Serum sample

-

Internal standard (e.g., a ¹³C-labeled analog of the analyte)

-

Acetonitrile

-

Solid-phase extraction (SPE) cartridges

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Thaw the serum sample at room temperature.

-

Spike the sample with the internal standard.

-

Precipitate proteins by adding cold acetonitrile. Vortex and centrifuge to pellet the proteins.

-

-

Extraction:

-

Transfer the supernatant to a clean tube.

-

Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. Condition the SPE cartridge, load the sample, wash with a suitable solvent, and elute the analyte with an appropriate solvent.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add the derivatizing agent to the dried residue and heat to convert the alcohol to a more volatile silyl (B83357) ether.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from other matrix components.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for the analyte and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Classifications

| Hazard Class | Code |

| Acute Toxicity, Oral | H302 |

| Acute Toxicity, Inhalation | H332 |

| Serious Eye Damage | H318 |

| Carcinogenicity | H351 |

| Reproductive Toxicity | H360D |

| Effects on or via Lactation | H362 |

| Specific Target Organ Toxicity, Repeated Exposure | H372 |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a respirator.

Conclusion

This compound is a chemical with important industrial applications, particularly in the field of surface coatings. However, its environmental and toxicological profiles necessitate careful handling and further research. This technical guide provides researchers, scientists, and drug development professionals with a solid foundation of its properties and detailed experimental protocols to aid in their work. The provided methodologies for synthesis, application, toxicological assessment, and analysis serve as a starting point for further investigation into the behavior and effects of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 2-(Perfluorooctyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Perfluorooctyl)ethanol, also known as 1H,1H,2H,2H-heptadecafluorodecan-1-ol or 8:2 fluorotelomer alcohol (8:2 FTOH), is a significant organofluorine compound. Its structure, characterized by a hydrophobic and oleophobic perfluorinated carbon chain and a hydrophilic hydroxyl group, imparts unique physicochemical properties. This technical guide provides a comprehensive overview of the molecular structure of 2-(perfluorooctyl)ethanol, including its physicochemical properties, spectroscopic signature, synthesis, and biological relevance. This document is intended to serve as a valuable resource for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

2-(Perfluorooctyl)ethanol possesses a linear structure with a C8 perfluorinated chain linked to an ethyl alcohol moiety. The strong electronegativity of the fluorine atoms significantly influences the molecule's electronic properties and overall geometry.

Table 1: General and Physicochemical Properties of 2-(Perfluorooctyl)ethanol

| Property | Value | Reference |

| Chemical Formula | C₁₀H₅F₁₇O | [1] |

| CAS Number | 678-39-7 | [1] |

| Molecular Weight | 464.12 g/mol | [1] |

| Melting Point | 47 °C | [1] |

| Boiling Point | 113 °C at 10 mmHg | [1] |

| Density | 1.692 g/mL at 25 °C | [1] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and quantification of 2-(perfluorooctyl)ethanol. Below are the expected spectroscopic features based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Perfluorooctyl)ethanol

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | -CH₂-CH₂OH | ~ 3.9 | Triplet | ~ 6 |

| -CH₂-CH₂OH | ~ 2.2 | Triplet of triplets | J(H-H) ~ 6, J(H-F) ~ 18 | |

| -CH₂-OH | ~ 1.8 (broad) | Singlet | - | |

| ¹³C | -CH₂OH | ~ 58 | Singlet | - |

| -CF₂-CH₂- | ~ 28 (triplet) | Triplet | J(C-F) ~ 22 | |

| -(CF₂)₆- | ~ 108-120 | Multiple signals | - | |

| -CF₃ | ~ 118 | Triplet | J(C-F) ~ 287 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar fluorinated alcohols. Actual experimental values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-(perfluorooctyl)ethanol is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted FTIR Absorption Bands for 2-(Perfluorooctyl)ethanol

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 2960-2850 | C-H stretch (aliphatic) | Medium |

| 1300-1000 | C-F stretch | Strong |

| 1050-1000 | C-O stretch | Strong |

Experimental Protocols

Synthesis of 2-(Perfluorooctyl)ethanol

A common method for the synthesis of 2-(perfluorooctyl)ethanol involves the reaction of perfluorooctyl iodide with ethylene (B1197577), followed by hydrolysis. A representative protocol is described below.

Protocol: Synthesis via Telomerization and Hydrolysis

-

Telomerization: In a high-pressure reactor, perfluorooctyl iodide is reacted with ethylene gas in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) to form 2-(perfluorooctyl)ethyl iodide. The reaction is typically carried out at elevated temperature and pressure.

-

Purification of Intermediate: The resulting 2-(perfluorooctyl)ethyl iodide is purified by distillation under reduced pressure to remove unreacted starting materials and byproducts.

-

Hydrolysis: The purified 2-(perfluorooctyl)ethyl iodide is then hydrolyzed to 2-(perfluorooctyl)ethanol. This can be achieved by reacting it with a nucleophilic source of hydroxide (B78521), such as an aqueous solution of sodium hydroxide or by reaction with oleum (B3057394) followed by quenching with water.[2]

-

Final Purification: The crude 2-(perfluorooctyl)ethanol is purified by extraction and subsequent distillation or recrystallization to yield the final product.

Quantification in Human Plasma by LC-MS/MS

The following protocol outlines a general workflow for the quantitative analysis of 2-(perfluorooctyl)ethanol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established protocols for the analysis of per- and polyfluoroalkyl substances (PFAS) in biological matrices.[3][4][5]

Protocol: LC-MS/MS Quantification

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a polypropylene (B1209903) tube, add an internal standard solution containing a stable isotope-labeled analog of 2-(perfluorooctyl)ethanol (e.g., ¹³C-labeled 8:2 FTOH).

-

Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the sample for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean polypropylene tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of methanol/water (50:50, v/v).

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample onto a reverse-phase C18 analytical column.

-

Perform chromatographic separation using a gradient elution with mobile phases typically consisting of water and methanol, both containing a modifier such as ammonium (B1175870) acetate.

-

Detect and quantify the analyte using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).

-

Biological Significance and Signaling Pathways

2-(Perfluorooctyl)ethanol is a precursor to persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA). Its metabolism in biological systems is of significant interest to researchers in toxicology and drug development.

Metabolic Pathway of 2-(Perfluorooctyl)ethanol (8:2 FTOH)

The biotransformation of 8:2 FTOH has been studied in various in vitro and in vivo models. The primary metabolic pathway involves oxidation to the corresponding aldehyde and carboxylic acid, which can then undergo further transformations.

The biotransformation of 8:2 FTOH is initiated by cytochrome P450 enzymes, leading to the formation of 8:2 fluorotelomer aldehyde (FTAL).[3] This is followed by further oxidation to 8:2 fluorotelomer carboxylic acid (FTCA). FTCA can then be converted to the unsaturated carboxylic acid (FTUCA), which is a key intermediate in the pathway leading to the formation of PFOA. Additionally, 8:2 FTOH can undergo phase II metabolism to form glucuronide and sulfate conjugates.[3][6]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and analysis of 2-(perfluorooctyl)ethanol. The unique characteristics of this molecule, stemming from its perfluorinated chain, make it a compound of interest in various scientific and industrial fields. The provided experimental protocols and pathway diagrams offer a practical resource for researchers. Further investigation into the precise molecular geometry and the biological implications of this compound and its metabolites is warranted to fully understand its role in biological systems and to inform future drug development and risk assessment efforts.

References

- 1. fluoryx.com [fluoryx.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. lcms.cz [lcms.cz]

- 4. Development and validation of an LC-MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-Depth Technical Guide to the Solubility of 1H,1H,2H,2H-Perfluoro-1-decanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1H,1H,2H,2H-Perfluoro-1-decanol (also known as 8:2 fluorotelomer alcohol or 8:2 FTOH). Due to its unique chemical structure, featuring a highly fluorinated tail and a hydrophilic alcohol head group, this compound exhibits limited solubility in many common solvents. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for determining its thermodynamic solubility via the shake-flask method, and outlines an analytical procedure for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a member of the fluorotelomer alcohol (FTOH) family of chemicals. These compounds are characterized by a perfluorinated carbon chain of variable length and a terminal ethyl alcohol group. The presence of the highly electronegative fluorine atoms imparts unique physicochemical properties, including high thermal stability, chemical inertness, and both hydrophobic and lipophobic characteristics. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, from its use as a synthesis intermediate to its role in the formulation of specialty materials and its relevance in environmental fate and transport studies.

Solubility Data

The solubility of this compound is significantly influenced by the polarity of the solvent and its ability to interact with the fluorinated alkyl chain and the terminal hydroxyl group. The available data are summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Not Specified | 0.194 mg/L[1][2] | Quantitative |

| Chloroform | Not Specified | Soluble[3] | Qualitative |

| Methanol (B129727) | Not Specified | Soluble[3] | Qualitative |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[4]

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled orbital shaker

-

Inert glass vials with PTFE-lined screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be established (typically 24-72 hours). The equilibration time should be determined empirically for the specific compound-solvent system.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow the excess solid to sediment.

-

For complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 20 minutes).

-

-

Sampling and Dilution:

-

Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed pipette to avoid temperature-induced precipitation.

-

Filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. The first portion of the filtrate should be discarded to saturate the filter membrane.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Prepare a series of calibration standards of this compound in the same solvent used for dilution.

-

Construct a calibration curve by plotting the instrument response against the known concentrations of the standards.

-

Calculate the concentration of the analyte in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Concentration from calibration curve (g/L) × Dilution factor)

-

Experimental Workflow Diagram

Analytical Method: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique suitable for the quantification of fluorotelomer alcohols in various matrices.

Chromatographic Conditions

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

-

Precursor Ion > Product Ion: The specific MRM transitions should be optimized for the instrument being used.

Signaling Pathway Diagram for LC-MS/MS Analysis

Conclusion

This technical guide has synthesized the available solubility information for this compound and provided a detailed, actionable protocol for its experimental determination. The shake-flask method, coupled with sensitive LC-MS/MS quantification, represents a robust approach for obtaining reliable thermodynamic solubility data. For researchers, scientists, and drug development professionals, a thorough understanding and accurate measurement of the solubility of this and other fluorinated compounds are essential for advancing research and developing new technologies. The methodologies and information presented herein provide a solid foundation for such endeavors.

References

- 1. Solubility and sorption by soils of 8:2 fluorotelomer alcohol in water and cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Partitioning of fluorotelomer alcohols to octanol and different sources of dissolved organic carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety Data for 1H,1H,2H,2H-Perfluoro-1-decanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluoro-1-decanol, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a significant compound in the class of per- and polyfluoroalkyl substances (PFAS).[1] Its unique properties, deriving from a highly fluorinated carbon chain, have led to its use in the synthesis of surfactants and polymers for various industrial applications, including coatings for textiles and paper to provide water and oil repellency.[2][3] However, its persistence in the environment and potential for biotransformation into more toxic compounds like perfluorooctanoic acid (PFOA) have raised health and safety concerns.[4][5][6] This guide provides a comprehensive overview of the safety data for this compound, with a focus on its chemical properties, toxicological profile, and the experimental methodologies used for its assessment.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1][7] It is soluble in organic solvents such as chloroform (B151607) and methanol.[1][7]

| Property | Value | Reference |

| CAS Number | 678-39-7 | [8] |

| Molecular Formula | C10H5F17O | [8] |

| Molecular Weight | 464.12 g/mol | [8][9] |

| Melting Point | 50 °C | [7] |

| Boiling Point | 113 °C at 10 mmHg | [7] |

| Flash Point | >110 °C (closed cup) | [7] |

| Vapor Pressure | 0.023 mmHg | [3] |

| Solubility | Soluble in chloroform and methanol | [1][7][10] |

Toxicological Profile

The toxicological effects of this compound are a subject of ongoing research. It is known to be harmful if swallowed or inhaled and can cause serious eye damage.[11] Studies have indicated its potential to cause systemic toxicity, with the liver being a primary target organ.[3][11] Furthermore, there are concerns about its potential carcinogenicity and reproductive toxicity.[11]

| Endpoint | Observation | Reference |

| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | [11] |

| Eye Irritation | Causes serious eye damage. | [11] |

| Carcinogenicity | Suspected of causing cancer. | [11] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [11] |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure, with the liver being a target organ. | [11] |

Oxidative Stress

In vitro studies have shown that this compound can induce cell death and the formation of reactive oxygen species (ROS) in cerebellar granule cells.[1][12] The generation of ROS can lead to oxidative stress, a state of imbalance between the production of free radicals and the ability of the body to counteract their harmful effects through antioxidants. This can result in damage to cells, proteins, and DNA.

Experimental Protocol: Detection of Reactive Oxygen Species (ROS)

A common method for detecting intracellular ROS is the use of fluorescent probes. A detailed protocol would involve:

-

Cell Culture: Plate a suitable cell line (e.g., cerebellar granule cells) in a multi-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to varying concentrations of this compound for a defined period.

-

Probe Incubation: Add a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the cells and incubate in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an appropriate excitation and emission wavelength.

-

Data Analysis: Compare the fluorescence intensity of the treated cells to that of untreated control cells to determine the level of ROS induction.

Testicular Toxicity

Animal studies have suggested that exposure to certain per- and polyfluorinated compounds, including this compound, may lead to testicular toxicity. This can manifest as alterations in testicular histology and function. The proposed mechanisms include the induction of oxidative stress and changes in the function of efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: Assessment of Testicular Toxicity in Rodents

A comprehensive assessment of testicular toxicity in a rodent model would typically include:

-

Animal Dosing: Administer this compound to male rats or mice via oral gavage or another relevant route of exposure for a specified duration (e.g., 28 or 90 days). A control group receiving only the vehicle should be included.

-

Clinical Observations: Monitor the animals for any signs of toxicity throughout the study.

-

Hormone Analysis: At the end of the study, collect blood samples to measure serum levels of reproductive hormones such as testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

-

Sperm Analysis: Collect sperm from the epididymis and evaluate sperm count, motility, and morphology.

-

Histopathology: Euthanize the animals and collect the testes and other reproductive organs. Fix the tissues in an appropriate fixative (e.g., Bouin's solution), embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A veterinary pathologist should then examine the slides for any histopathological changes, such as degeneration of seminiferous tubules, loss of germ cells, or changes in Leydig or Sertoli cells.

Biotransformation and Metabolic Pathways

A significant aspect of the toxicology of this compound is its biotransformation into other perfluorinated compounds. In vivo and in vitro studies have shown that it can be metabolized to form perfluorooctanoic acid (PFOA) and other metabolites.[4][5] This process is of particular concern as PFOA is more persistent and has a well-documented history of toxicity.

The biotransformation of 8:2 FTOH involves several enzymatic steps. Initially, it can be oxidized by alcohol dehydrogenase to an aldehyde. This is followed by further oxidation to a carboxylic acid, which can then undergo further degradation to yield PFOA.[6] Human cytochrome P450 enzymes, particularly CYP2C19, have been shown to be involved in the initial oxidation step.[13] Additionally, 8:2 FTOH can undergo phase II metabolism through glucuronidation and sulfation, leading to the formation of conjugates that are more readily excreted.[6][13]

Caption: Biotransformation pathway of this compound (8:2 FTOH).

Analytical Methodology

The detection and quantification of this compound in various matrices such as environmental samples and biological tissues are crucial for exposure and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a commonly used analytical technique for this purpose.[1][12]

Experimental Workflow: GC-MS Analysis of this compound

Caption: General workflow for the analysis of this compound using GC-MS.

Handling, Storage, and Disposal

Proper handling and storage procedures are essential to minimize exposure and ensure the integrity of this compound.

-

Handling: Use in a well-ventilated area.[7] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[14] Avoid breathing dust, fumes, or vapors.[14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7]

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Ecological Information

The release of this compound into the environment is a concern due to its persistence and potential for long-range transport.[2] Its biotransformation in soil and aquatic environments can lead to the formation of persistent PFAAs.[4][15] Studies have shown that it can be degraded by soil microorganisms, with the rate of degradation being influenced by environmental conditions.[4][5]

Conclusion

This compound is a compound with important industrial applications but also presents potential health and environmental risks. A thorough understanding of its safety data, including its toxicological profile and biotransformation pathways, is crucial for researchers, scientists, and drug development professionals. This guide provides a consolidated resource of this information, emphasizing the need for careful handling and further research to fully elucidate its long-term effects.

References

- 1. This compound | 678-39-7 [chemicalbook.com]

- 2. Buy this compound | 678-39-7 [smolecule.com]

- 3. 1H,1H,2H,2H-Perfluorodecanol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Biotransformation of 8:2 fluorotelomer alcohol in soil and by soil bacteria isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biotransformation of 8:2 fluorotelomer alcohol by recombinant human cytochrome P450s, human liver microsomes and human liver cytosol - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 1,1,2,2-Tetrahydroperfluoro-1-decanol | C10H5F17O | CID 69619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 11. This compound 97% | 678-39-7 [sigmaaldrich.com]

- 12. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Biotransformation of 8:2 fluorotelomer alcohol by recombinant human cytochrome P450s, human liver microsomes and human liver cytosol - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 14. isotope.com [isotope.com]

- 15. pubs.acs.org [pubs.acs.org]

Thermal Stability and Degradation of Fluorotelomer Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and degradation of fluorotelomer alcohols (FTOHs). FTOHs are a significant class of polyfluoroalkyl substances (PFAS) used in the synthesis of fluoropolymers and a variety of specialty chemicals. Their environmental persistence and potential to degrade into perfluorinated carboxylic acids (PFCAs) necessitate a thorough understanding of their behavior under thermal stress. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes degradation pathways to serve as a critical resource for professionals working with these compounds.

Thermal Stability of Fluorotelomer Alcohols

The thermal stability of FTOHs is a critical parameter influencing their fate in high-temperature industrial applications, waste incineration, and environmental remediation processes. The primary method for evaluating thermal stability is thermogravimetric analysis (TGA), which measures the mass loss of a substance as a function of temperature.

Quantitative Thermal Degradation Data

The following table summarizes the thermal removal efficiency of four common gas-phase FTOHs in an inert atmosphere. This data is derived from studies assessing their thermal decomposition and provides a comparative measure of their stability at elevated temperatures.[1][2]

| Temperature (°C) | 4:2 FTOH Removal Efficiency (%) | 6:2 FTOH Removal Efficiency (%) | 8:2 FTOH Removal Efficiency (%) | 10:2 FTOH Removal Efficiency (%) |

| 250 | ~0 | ~0 | ~0 | ~0 |

| 300 | ~10 | <10 | <10 | <10 |

| 350 | ~25 | ~15 | ~10 | <10 |

| 400 | >95 | <87 | <78 | <39 |

| 500 | >99 | >95 | ~90 | ~70 |

| 600 | >99 | >99 | >98 | >95 |

| 700 | >99 | >99 | >99 | >99 |

| 800 | >99 | >99 | >99 | >99 |

Data adapted from studies on gas-phase thermal decomposition.[1][2]

Thermal Degradation Pathways and Products

The thermal degradation of FTOHs proceeds through complex reaction pathways that are dependent on temperature and the surrounding atmosphere. At lower temperatures, initial degradation appears to involve the elimination of small molecules, while at higher temperatures, more extensive fragmentation of the molecule occurs.

Proposed Thermal Degradation Mechanism

The initial steps in the thermal degradation of FTOHs are thought to involve the elimination of hydrogen fluoride (B91410) (HF) or the loss of a CH₂ group.[3] At higher temperatures, C-C bond cleavage and other fragmentation reactions lead to a variety of smaller fluorinated compounds. The following diagram illustrates a proposed initial degradation pathway for a generic FTOH.

Caption: Proposed initial thermal degradation pathways of FTOHs.

Identified Thermal Degradation Products

Experimental studies have identified a range of thermal degradation products from various FTOHs. The composition of these products is highly dependent on the specific FTOH and the degradation conditions.

| FTOH Precursor | Degradation Condition | Identified Products | Reference |

| 4:2 FTOH | Gas-phase thermal treatment (200-600°C) | Products indicative of HF and CH₂ loss. | [3] |

| 6:2 FTOH | Thermal application on fabrics (~721°C) | 1H-perfluorooctane, Tetrafluoroethene (TFE), Perfluorohexanoic acid (PFHxA), 6:2 Fluorotelomer carboxylic acid (FTCA). | |

| 8:2 FTOH | Gas-phase thermal decomposition | Perfluoro-1-decene and other hydroxyl-containing perfluorinated compounds. | [4][5] |

Experimental Protocols

Standardized protocols for the thermal analysis of FTOHs are not widely established. However, based on methodologies used for other PFAS and related fluorinated compounds, representative experimental workflows can be outlined.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of FTOHs.

Objective: To measure the mass loss of an FTOH sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of the FTOH sample (typically 5-15 mg) is accurately weighed and placed into an inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 30-50 mL/min) to provide a non-reactive atmosphere.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 700-950°C) at a constant heating rate (e.g., 10 °C/min).[6][7]

-

Data Acquisition: The sample mass is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, temperatures of maximum decomposition rates (from the derivative curve, DTG), and the percentage of mass loss at different stages.

Caption: A typical experimental workflow for TGA of FTOHs.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate thermal transitions such as melting and boiling points, and to measure the enthalpy changes associated with these transitions.

Objective: To measure the heat flow into or out of an FTOH sample as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the FTOH sample (typically 2-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling) and exothermic (crystallization, decomposition) events. The peak area is used to calculate the enthalpy of the transition.

Analysis of Thermal Degradation Products

The identification of volatile and semi-volatile degradation products is typically performed using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) or thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS).

Objective: To separate and identify the chemical species produced during the thermal decomposition of FTOHs.

Methodology:

-

Thermal Decomposition: A sample of the FTOH is heated rapidly to a specific decomposition temperature in a pyrolyzer or thermal desorber, which is coupled to the inlet of a gas chromatograph.

-

Chromatographic Separation: The volatile degradation products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries and standards.

Caption: Workflow for the analysis of FTOH thermal degradation products.

Concluding Remarks

The thermal stability of fluorotelomer alcohols increases with the length of the perfluoroalkyl chain. Thermal decomposition initiates with processes such as dehydration and dehydrofluorination, followed by more extensive fragmentation at higher temperatures to yield a complex mixture of smaller fluorinated compounds, including PFCAs and perfluoroalkenes. While a complete, quantitative dataset from TGA and DSC analyses of pure FTOHs is currently lacking in the scientific literature, the available information on thermal treatment provides a solid foundation for understanding their behavior under thermal stress. Further research is needed to fully characterize the thermal properties and decomposition kinetics of this important class of fluorinated compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical structural and thermochemical characterization of partially fluorinated alcohols [ouci.dntb.gov.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

literature review on 8:2 fluorotelomer alcohol (8:2 FTOH)

An In-depth Technical Guide to 8:2 Fluorotelomer Alcohol (8:2 FTOH)

Introduction

8:2 Fluorotelomer alcohol (8:2 FTOH), with the chemical structure F(CF₂)₈CH₂CH₂OH, is a member of the per- and polyfluoroalkyl substances (PFAS) family.[1] These substances are characterized by a partially or fully fluorinated carbon chain. 8:2 FTOH is a key raw material and intermediate in the production of fluorotelomer-based surfactants and polymeric materials designed to impart water- and oil-repellent properties to a wide array of products, including textiles, paints, adhesives, and food-contact materials.[1][2][3] It has also been identified as a component in some aqueous film-forming foams (AFFF) used for firefighting.[2][4]

Due to its volatility, 8:2 FTOH is found in the atmosphere and can undergo long-range environmental transport.[1][2] A primary concern for researchers and regulators is its role as a precursor to highly persistent and more toxic perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA).[1] The biotransformation of 8:2 FTOH in the environment and in biological systems is a significant indirect pathway for human and environmental exposure to these persistent compounds.[5][6] This guide provides a comprehensive technical overview of the physicochemical properties, environmental fate, metabolism, toxicokinetics, and analytical methodologies related to 8:2 FTOH.

Data Presentation

Table 1: Physicochemical Properties of 8:2 Fluorotelomer Alcohol

| Property | Value | Reference(s) |

| Chemical Name | 1H,1H,2H,2H-Perfluorodecan-1-ol | [5] |

| CAS Registry Number | 678-39-7 | [5] |

| Molecular Formula | C₁₀H₅F₁₇O | [1] |

| Structure | F(CF₂)₈CH₂CH₂OH | [1] |

| Water Solubility | 0.137 - 0.194 mg/L at 25°C | [7] |

| Volatility | High; detected in air and subject to long-range transport | [1][2] |

Table 2: Summary of Toxicokinetic Parameters for 8:2 FTOH and Key Metabolites in Rats

| Parameter | 8:2 FTOH | PFOA | 7:3 Fluorotelomer Acid (7:3-FTA) | Species/Sex | Administration | Reference(s) |

| Plasma Elimination Half-life (t½) | 1.1 - 1.7 hours | 198 - 353 hours | ~2 - 3 days | Sprague-Dawley Rats (Male) | Gavage / IV | [8][9][10] |

| Plasma Elimination Half-life (t½) | Similar to males | 4.47 - 6.9 hours | ~2 - 3 days | Sprague-Dawley Rats (Female) | Gavage / IV | [8][9][10] |

| Oral Bioavailability | 22 - 41% | - | - | Sprague-Dawley Rats (Male & Female) | Gavage | [8][9] |

| Tissue Distribution | Liver, Kidney, Brain | Liver, Kidney (not Brain) | Liver, Kidney, Brain | Sprague-Dawley Rats (Male & Female) | Gavage | [8][10] |

Table 3: Molar Yields of Key Metabolites from 8:2 FTOH Biodegradation

| Condition | Key Metabolite(s) | Molar Yield (%) | Matrix | Duration | Reference(s) |

| Aerobic | PFOA | ~25% | Soil | 7 months | [11] |

| Aerobic | PFHxA | ~4% | Soil | 33 days | [11] |

| Aerobic | 7:3 Acid | 11% | Soil | 7 days | [11] |

| Aerobic | PFOA | 7.87% | Activated Sludge | 24 hours | [12] |

| Anaerobic (Methanogenic) | PFOA | Most abundant perfluorinated metabolite | Anaerobic Activated Sludge | Not specified | [13] |

| Nitrate-Reducing | PFOA | Significant increase observed | AFFF-impacted soil | >400 days | [4] |

| Inhalation (Rat Model) | PFOA | 1.0 - 1.2% (Male), 0.3% (Female) of inhaled dose | Plasma | 6-hour exposure | [14] |

| Inhalation (Rat Model) | 7:3 Acid | 1.6 - 2.1% (Male), 0.9% (Female) of inhaled dose | Plasma | 6-hour exposure | [14] |

Biotransformation and Metabolic Pathways

8:2 FTOH undergoes extensive biotransformation in various environmental matrices and biological systems. The pathways generally involve an initial oxidation of the alcohol group, followed by further transformations that can lead to the formation of stable PFAAs.

Environmental Biodegradation

In the environment, the degradation of 8:2 FTOH is highly dependent on redox conditions.[4]

-